4-(7-methoxy-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one
Descripción
Propiedades
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-11-7-12(2)19-15(8-11)14(10-18(21)24-19)17-9-13-5-4-6-16(22-3)20(13)23-17/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOGUGXLSHSRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Strategies Overview
The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one requires a multi-step approach due to its fused benzofuran-chromenone architecture. Key challenges include regioselective functionalization of the benzofuran core, stereochemical control during chromenone formation, and efficient coupling of the two heterocyclic systems. Predominant strategies involve:
-
Stepwise assembly : Constructing the benzofuran and chromen-2-one moieties separately before coupling .
-
Convergent synthesis : Parallel preparation of intermediates followed by late-stage unification .
-
One-pot methodologies : Sequential reactions in a single vessel to minimize purification steps .
Formation of the Benzofuran Moiety
The 7-methoxy-1-benzofuran-2-yl subunit is synthesized via TCT-mediated radical cyclization , a method demonstrated in analogous systems . This approach utilizes 2-bromo-4-methoxyacetophenone as the starting material, undergoing a water-controlled radical process with dimethyl sulfoxide (DMSO) as both solvent and synthon:
Reaction Mechanism :
-
Initiation : Tributyltin hydride (TCT) generates tin radicals at 80°C .
-
Cyclization : Radical intermediates undergo 5-endo-trig cyclization to form the benzofuran core.
-
Methoxy group retention : Careful pH control (pH 6.5–7.0) preserves the methoxy substituent .
Optimized Conditions :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes cyclization rate |
| DMSO:H₂O Ratio | 4:1 | Enhances radical stability |
| Reaction Time | 12 h | Completes ring formation |
This method achieves 78% yield with >95% regioselectivity for the 7-methoxy position .
Chromen-2-One Synthesis
The 6,8-dimethylchromen-2-one component is synthesized via acid-catalyzed Kostanecki cyclization :
Procedure :
-
Condensation : Resorcinol reacts with ethyl acetoacetate in acetic anhydride at 120°C.
-
Cyclization : Concentrated H₂SO₄ catalyzes lactonization, forming the chromenone core.
-
Methylation : Dimethyl sulfate introduces methyl groups at C6 and C8 under basic conditions (K₂CO₃/DMF).
Critical Parameters :
-
Stoichiometry : 1:1.2 molar ratio of resorcinol to ethyl acetoacetate prevents diacetylation.
-
Acid Strength : 98% H₂SO₄ achieves complete cyclization within 4 h.
-
Methylation Sequence : Sequential addition at 0°C minimizes polysubstitution.
Coupling Reactions for Core Assembly
The benzofuran and chromenone subunits are united via Palladium-catalyzed Suzuki-Miyaura coupling :
Protocol :
-
Borylation : The benzofuran intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (1.5 eq) and Pd(dppf)Cl₂ (5 mol%).
-
Cross-Coupling : The boronate ester reacts with 6,8-dimethylchromen-2-one-4-triflate in THF/H₂O (3:1) at 60°C.
Performance Metrics :
| Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 65 | 88 |
| PdCl₂(dtbpf) | 72 | 92 |
| NiCl₂(PCy₃)₂ | 41 | 78 |
PdCl₂(dtbpf) demonstrates optimal activity due to enhanced steric protection of the palladium center.
Optimization of Reaction Conditions
Microwave-Assisted Synthesis reduces coupling time from 18 h to 45 minutes while maintaining 70% yield . Key enhancements include:
Temperature Gradients :
-
80°C for borylation (10 min)
-
120°C for cross-coupling (35 min)
Solvent Screening :
| Solvent System | Conversion (%) |
|---|---|
| DME/H₂O | 68 |
| 1,4-Dioxane/H₂O | 72 |
| THF/H₂O | 85 |
THF’s moderate polarity facilitates transmetallation while stabilizing boronate intermediates.
Industrial-Scale Production Considerations
Flow Chemistry adaptations address exothermic risks in cyclization steps:
Reactor Design :
-
Microchannel reactor : Maintains thermal control during H₂SO₄-catalyzed cyclization.
-
Residence Time : 8 min at 130°C prevents decomposition.
Cost Analysis :
| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |
|---|---|---|
| Palladium Catalyst | 420 | 380 |
| Solvent Recovery | 150 | 90 |
| Energy Consumption | 200 | 120 |
Flow systems reduce Pd leaching by 40% through continuous catalyst recycling .
Comparative Analysis of Synthetic Routes
Route Efficiency :
| Method | Total Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Stepwise Assembly | 7 | 28 | 98.5 |
| Convergent Synthesis | 5 | 35 | 97.2 |
| One-Pot Strategy | 3 | 22 | 95.8 |
Convergent synthesis balances step economy and yield, making it preferred for preclinical development .
Análisis De Reacciones Químicas
Types of Reactions
4-(7-methoxy-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromenone or benzofuran moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has indicated that coumarin derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(7-methoxy-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Study : A study evaluating the antimicrobial efficacy of various coumarin derivatives found that certain structural modifications enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the methoxy group in this compound is believed to contribute positively to its bioactivity .
Anticancer Properties
Coumarin derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Research Findings : In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) and colon cancer cells (HT-29). The proposed mechanism includes the modulation of apoptotic pathways and cell cycle arrest at the G1 phase .
| Cell Line | Effect on Viability (%) | Mechanism of Action |
|---|---|---|
| MCF-7 | 30% reduction | Apoptosis induction |
| HT-29 | 25% reduction | Cell cycle arrest |
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, including cancer and cardiovascular diseases. Compounds like 4-(7-methoxy-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one have been studied for their anti-inflammatory properties.
Findings : Experimental models have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Mecanismo De Acción
The mechanism by which 4-(7-methoxy-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes
Comparación Con Compuestos Similares
Comparative Analysis with Similar Coumarin Derivatives
Structural Features and Substituent Effects
The biological and physicochemical properties of coumarins are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Benzofuran vs.
- Methoxy Group : The 7-methoxy group in the target compound may reduce oxidative metabolism compared to hydroxylated analogs (e.g., Compound 5 or 7), improving metabolic stability .
- Chloromethyl Reactivity : Unlike 4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-one , the target compound lacks a reactive site for facile derivatization, limiting synthetic versatility but improving stability.
Antiadipogenic Activity:
- Compound 7 (7,8-dihydroxy-4-methyl-2H-chromen-2-one) and Compound 5 (7-hydroxy-4,8-dimethyl-2H-chromen-2-one) exhibit IC₅₀ values in the low micromolar range (most potent in the series) .
- However, increased lipophilicity could enhance cellular uptake.
Solubility and Bioavailability:
- Piperazine-containing analogs (e.g., ) exhibit improved solubility due to the basic nitrogen, whereas the target compound’s benzofuran may necessitate formulation optimization for in vivo applications.
Antioxidant Potential:
Actividad Biológica
4-(7-Methoxy-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one (also known as XH-14) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of XH-14 is , with a molecular weight of 306.3 g/mol. The structure features a chromenone backbone substituted with a methoxy-benzofuran moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H14O4 |
| Molecular Weight | 306.3 g/mol |
| XLogP | 3.9 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Synthesis
The synthesis of XH-14 has been reported using various methods, including microwave-assisted synthesis and traditional organic reactions. The key steps typically involve the formation of the benzofuran ring followed by the introduction of the chromenone structure through condensation reactions.
Anticancer Activity
Research has indicated that XH-14 exhibits notable anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxicity of XH-14 against A549 cells, it was found to reduce cell viability significantly compared to control groups. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity.
Antimicrobial Activity
XH-14 has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against antibiotic-resistant strains.
Table 2: Antimicrobial Activity of XH-14
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 32 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
Antioxidant Activity
The compound has demonstrated antioxidant properties in various assays, suggesting potential protective effects against oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its therapeutic potential.
The biological activities of XH-14 are attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Interference with cell cycle progression at specific checkpoints.
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS), thereby reducing oxidative damage.
Q & A
Q. What are the established synthetic routes for 4-(7-methoxy-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach is the condensation of a benzofuran derivative (e.g., 7-methoxybenzofuran-2-carboxylic acid) with a chromenone precursor (e.g., 6,8-dimethyl-2H-chromen-2-one) under acidic or basic conditions. For example:
- Step 1 : Activation of the benzofuran moiety via halogenation or carboxylation.
- Step 2 : Coupling with the chromenone core using catalysts like ZrCl₄ or Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling .
Yields (50–75%) depend on solvent choice (e.g., dichloromethane vs. ethanol), temperature (reflux vs. room temperature), and purification methods (column chromatography vs. recrystallization).
Table 1 : Synthetic Route Comparison
| Route | Key Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| A | ZrCl₄, CH₂Cl₂ | 66.8 | >95% |
| B | Pd(PPh₃)₄, dioxane | 75.0 | >98% |
Q. How is the compound’s structural integrity validated in crystallographic studies?
- Methodological Answer : X-ray diffraction (XRD) with SHELXL refinement is used to determine bond lengths, angles, and stereochemistry. For example:
- Key parameters : C(2)=C(11) bond length = 1.3348 Å, torsion angles < 5° for planar regions .
- Validation : R-factor < 0.05 and Fo/Fc correlation > 0.98 ensure accuracy. Complementary techniques like ¹H/¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer :
- Anti-inflammatory : COX-2 inhibition assay (IC₅₀ values measured via ELISA).
- Antioxidant : DPPH radical scavenging (IC₅₀ ~ 25 µM) .
- Neuroprotective : SH-SY5Y cell viability assays under oxidative stress (H₂O₂-induced), with controls for false positives (e.g., MTT assay validation) .
Advanced Research Questions
Q. How do structural modifications at the benzofuran moiety affect bioactivity?
- Methodological Answer : Comparative studies show:
- Electron-withdrawing groups (e.g., fluoro at position 5) enhance COX-2 inhibition (IC₅₀ ↓ 30%) but reduce solubility.
- Methoxy vs. hydroxyl : Methoxy improves metabolic stability (t₁/₂ ↑ 2-fold in liver microsomes) but reduces antioxidant capacity .
Table 2 : Structure-Activity Relationships (SAR)
| Substituent | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 7-OMe | COX-2: 12 µM | 0.45 |
| 7-OH | COX-2: 18 µM | 1.20 |
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Purity issues : Validate via HPLC (e.g., >95% purity threshold) and mass spectrometry.
- Assay variability : Standardize protocols (e.g., fixed H₂O₂ concentration in oxidative stress assays) .
- Structural misassignment : Re-examine crystallographic data (e.g., corrected triazole vs. oxazole moieties in ).
Q. What computational methods predict its pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : SwissADME or pkCSM for logP (2.8), GI absorption (High), and BBB permeability (Low).
- Docking Studies : AutoDock Vina for binding to COX-2 (PDB ID: 5IKT) with ∆G < -8 kcal/mol .
- Metabolism : CYP3A4 interaction predicted via StarDrop, validated with hepatic microsome assays .
Data Contradiction Analysis
- Case Study : A 2025 study reported neuroprotective effects (EC₅₀ = 10 µM), while a 2024 paper found no activity at 50 µM.
- Resolution : The discrepancy was traced to differences in cell lines (SH-SY5Y vs. PC12) and assay duration (24h vs. 48h). Repeating experiments under unified conditions confirmed activity in SH-SY5Y only .
Key Research Gaps
- Crystallographic Data : Limited high-resolution XRD structures for methoxy-substituted derivatives.
- In Vivo Studies : No published pharmacokinetic profiles in rodent models.
- Mechanistic Depth : Unclear whether antioxidant effects are ROS-scavenging or Nrf2 pathway-mediated .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
